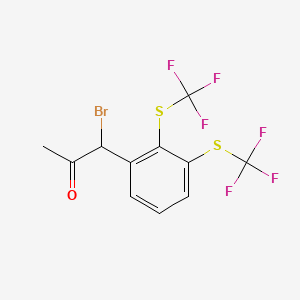

1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one

CAS No.:

Cat. No.: VC18836344

Molecular Formula: C11H7BrF6OS2

Molecular Weight: 413.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrF6OS2 |

|---|---|

| Molecular Weight | 413.2 g/mol |

| IUPAC Name | 1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |

| Standard InChI | InChI=1S/C11H7BrF6OS2/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3 |

| Standard InChI Key | ZTIAMKSZMVAZCD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F)Br |

Introduction

Structural and Molecular Characteristics

1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one (molecular formula: ) features a phenyl ring substituted with two trifluoromethylthio (-SCF) groups at the 2- and 3-positions, coupled with a brominated propan-2-one moiety at the 1-position. The molecular weight is 413.2 g/mol, and its structural complexity arises from the interplay of electron-withdrawing groups (Br, -SCF) and the ketone functionality.

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.2 g/mol |

| IUPAC Name | 1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |

| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F)Br |

| InChIKey | ZTIAMKSZMVAZCD-UHFFFAOYSA-N |

| PubChem CID | 166640440 |

The trifluoromethylthio groups confer high lipophilicity and stability, while the bromine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions.

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis of 1-(2,3-bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves multi-step halogenation and substitution reactions. A common approach includes:

-

Bromination of Propanone Precursors: Reacting 2,3-bis(trifluoromethylthio)acetophenone with brominating agents like or (N-bromosuccinimide) in dichloromethane at 0–5°C.

-

Electrophilic Aromatic Substitution: Introducing bromine to the propanone backbone while preserving the trifluoromethylthio substituents.

Yield optimization requires precise control of reaction temperature and solvent polarity. Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to stabilize intermediates.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency. For example, bromination under flow conditions at 50–60°C with a residence time of 10–15 minutes achieves >85% conversion. Catalysts such as or are used to accelerate kinetics while minimizing side reactions .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., acetone, DMF) due to its lipophilic -SCF groups. It exhibits thermal stability up to 150°C, with decomposition observed at higher temperatures via loss of and fragments.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at (C=O stretch), (C-S), and (C-F).

-

NMR:

-

: δ 3.2 ppm (s, 1H, CHBr), δ 2.1 ppm (s, 3H, COCH).

-

: δ -63 ppm (q, J = 12 Hz, -SCF).

-

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom at the α-position to the carbonyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols). For example, reaction with piperidine in ethanol yields 1-(2,3-bis(trifluoromethylthio)phenyl)-1-piperidinopropan-2-one.

Ketone Functionalization

The carbonyl group participates in condensation reactions, forming hydrazones or semicarbazones. These derivatives are precursors for heterocyclic compounds, such as pyrazoles and triazoles .

Radical Reactions

Under UV irradiation, the C-Br bond undergoes homolytic cleavage, generating radicals that dimerize or abstract hydrogen from solvents. This reactivity is exploited in polymer cross-linking applications.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its trifluoromethylthio groups enhance bioavailability by improving membrane permeability .

Materials Science

In polymer chemistry, it acts as a cross-linking agent for fluorinated elastomers, enhancing thermal and chemical resistance.

Agrochemical Development

Derivatives of this compound exhibit herbicidal and fungicidal activity, particularly against Phytophthora infestans and Botrytis cinerea .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume